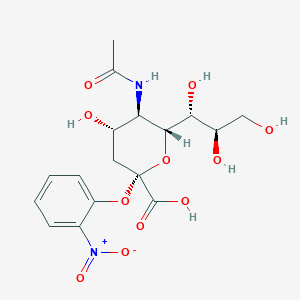![molecular formula C28H24F6O8 B13840139 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide is a metabolite of 2,2-Bis-(4-hydroxyphenyl)hexafluoropropane. This compound is known for its role as an endocrine-disrupting chemical (EDC), activating estrogen through the estrogen receptor ERα. It is a full agonist for the estrogen receptor .
Preparation Methods
The synthesis of 4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide involves the glucuronidation of 2,2-Bis-(4-hydroxyphenyl)hexafluoropropane. The reaction conditions typically include the use of glucuronic acid derivatives and appropriate catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale glucuronidation processes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying endocrine-disrupting chemicals.
Biology: The compound is studied for its effects on estrogen receptors and its role in endocrine disruption.
Medicine: Research includes its potential impact on hormonal balance and related health conditions.
Industry: It is used in the manufacture of fine chemicals and rubber products.
Mechanism of Action
The compound exerts its effects by acting as a full agonist for the estrogen receptor ERα. It activates estrogen signaling pathways, leading to various biological responses. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and endocrine disruption .
Comparison with Similar Compounds
Similar compounds include:
2,2-Bis-(4-hydroxyphenyl)hexafluoropropane: The parent compound from which the glucuronide is derived.
Hexafluoro Phenol: Another compound with similar fluorinated structures.
Benzyltriphenylphosphonium, salt with 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol]: A related compound with similar chemical properties.
The uniqueness of 4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide lies in its specific glucuronidation, which imparts distinct biological and chemical properties compared to its parent compound and other similar fluorinated compounds .
Properties
Molecular Formula |
C28H24F6O8 |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H24F6O8/c29-27(30,31)26(28(32,33)34,16-6-10-18(11-7-16)40-14-15-4-2-1-3-5-15)17-8-12-19(13-9-17)41-25-22(37)20(35)21(36)23(42-25)24(38)39/h1-13,20-23,25,35-37H,14H2,(H,38,39)/t20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
YNERYOIKZMHMSJ-LYVDORBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


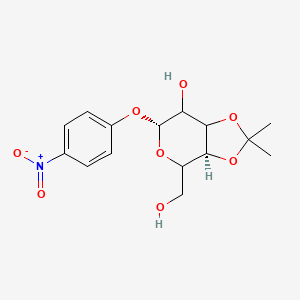
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
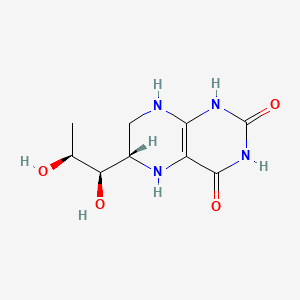
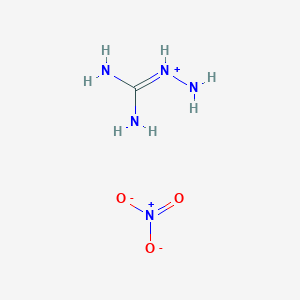
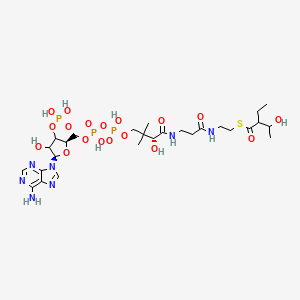
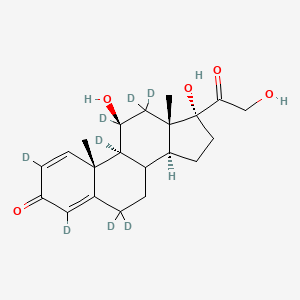
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)
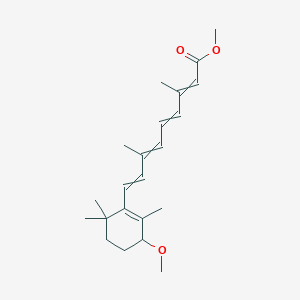

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
